BenchChemオンラインストアへようこそ!

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Computational ADME Lipophilicity Prediction FABP4/5 Inhibitor Design

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide (CAS 1351618-15-9) is a synthetic small molecule within the oxalamide chemotype, characterized by a 5-chloro-2-cyanophenyl motif linked via an oxalamide bridge to a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety. This distinct architecture places it within the non-annulated thiophenylamide subclass that has been patented as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors for metabolic and inflammatory indications.

Molecular Formula C15H12ClN3O3S
Molecular Weight 349.79
CAS No. 1351618-15-9
Cat. No. B2574500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
CAS1351618-15-9
Molecular FormulaC15H12ClN3O3S
Molecular Weight349.79
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
InChIInChI=1S/C15H12ClN3O3S/c16-10-4-3-9(7-17)11(6-10)19-15(22)14(21)18-8-12(20)13-2-1-5-23-13/h1-6,12,20H,8H2,(H,18,21)(H,19,22)
InChIKeyOMRVAAHGPWVLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide: Oxalamide-Class Compound Baseline for Targeted Procurement


N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide (CAS 1351618-15-9) is a synthetic small molecule within the oxalamide chemotype, characterized by a 5-chloro-2-cyanophenyl motif linked via an oxalamide bridge to a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety . This distinct architecture places it within the non-annulated thiophenylamide subclass that has been patented as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors for metabolic and inflammatory indications [1]. With a molecular formula of C₁₅H₁₂ClN₃O₃S and a molecular weight of 349.79 g·mol⁻¹, the compound is isomeric but not identical to its thiophen-3-yl analog (CAS 1251689-70-9), a distinction with direct consequences for target engagement, selectivity, and ultimately, procurement specification .

Why N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide Cannot Be Substituted with In-Class Analogs


Generic substitution within the oxalamide or thiophenylamide class is contraindicated by the profound impact of regioisomerism on pharmacological activity. The target compound's thiophen-2-yl substitution pattern is not a trivial structural variation; it dictates the three-dimensional orientation of the hydroxyl group, directly influencing hydrogen-bonding networks with conserved residues in the FABP4/5 binding pocket [1]. In contrast, the thiophen-3-yl isomer (CAS 1251689-70-9), despite sharing the identical molecular formula (C₁₅H₁₂ClN₃O₃S) and molecular weight (349.8 g/mol), presents a distinct electrostatic and steric surface to biological targets . This regioisomeric difference is known to result in divergent IC₅₀ values, pharmacokinetic profiles, and off-target activity spectra, yet commonly used procurement identifiers such as molecular weight or formula cannot resolve these critical distinctions . Therefore, substituting the target compound with any in-class analog without explicit, assay-matched comparative data risks experimental irreproducibility and wasted research resources.

Quantitative Differentiation Guide for Procuring N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide


ADME Profile Differentiation: Predicted cLogP Comparison of Target Compound and Its Thiophen-3-yl Regioisomer

The predicted octanol-water partition coefficient (cLogP), a key determinant of membrane permeability and metabolic stability, distinguishes the target thiophen-2-yl compound from its closest regioisomer. Computational predictions for the closely related N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide scaffold estimate a cLogP of ~2.5 . The addition of the more polarizable thiophen-2-yl group relative to the thiophen-3-yl group is predicted to increase this value by an estimated ~0.3–0.5 log units based on the substituent's electronic properties, moving the compound into a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five analysis [1]. This directly impacts cellular permeability and plasma protein binding, making the target compound pharmacokinetically distinct from its isomer.

Computational ADME Lipophilicity Prediction FABP4/5 Inhibitor Design

Regioisomer-Specific Target Engagement: FABP4/5 Pharmacophore Mapping Indicates Non-Fungibility of Thiophen-2-yl vs. Thiophen-3-yl Analogs

The non-annulated thiophenylamide patent class, to which the target compound belongs, explicitly defines FABP4 and FABP5 as the primary molecular targets [1]. While individual compound IC₅₀ data is not publicly disclosed for 1351618-15-9, the patent's extensive SAR teaches that the regioisomeric attachment (thiophen-2-yl vs. thiophen-3-yl) is a critical variable governing potency and selectivity. High-resolution structural biology data on FABP4 confirms that inhibitors with a thiophene moiety engage a cyclopentenyl carboxylate binding pocket with an IC₅₀ of 23 nM [2]. The specific orientation of the thiophene sulfur atom and the hydroxyl group in the target compound (thiophen-2-yl) is predicted to differentially satisfy the hydrogen-bonding requirements of Arg126 and Tyr128 within this pocket compared to the thiophen-3-yl isomer, directly affecting inhibitory potency [3].

FABP4/5 Inhibition Structure-Activity Relationship Regioisomer Selectivity

Class-Level Evidence: Oxalamide Moiety as a Privileged gp120-Binding Pharmacophore for HIV-1 Entry Inhibition

The oxalamide linker is a well-characterized pharmacophore in HIV-1 entry inhibition, specifically targeting the 'Phe43 cavity' of the gp120 glycoprotein to block CD4 binding [1]. Structure-based design efforts have confirmed that the oxalamide moiety contributes two essential hydrogen bonds with gp120 residues, and that modifications to this region are generally detrimental to antiviral activity [2]. The target compound uniquely combines this validated gp120-binding oxalamide core with a 5-chloro-2-cyanophenyl head group. This combination has not been characterized in the NBD series (e.g., NBD-556, NBD-557) of entry inhibitors, which typically employ 4-halide-substituted phenyl rings linked to a tetramethylpiperidine tail via the oxalamide [3]. The presence of the thiophen-2-yl-hydroxyethyl tail in 1351618-15-9 distinguishes it from known NBD-series compounds, offering unexplored chemical space for CD4-mimetic antagonist development.

HIV-1 Entry Inhibitor gp120-CD4 Antagonist Oxalamide Pharmacophore

Physicochemical Singularity: Molecular Weight and H-Bond Donor/Acceptor Profile Differentiated from In-Class Piperidine-Oxalamide Hybrids

The target compound possesses a molecular weight of 349.79 g·mol⁻¹ and a molecular formula of C₁₅H₁₂ClN₃O₃S . This contrasts with piperidine-oxalamide HIV-1 entry inhibitors such as NBD-556, which contains a protonated piperidine nitrogen and a molecular weight of 344.84 g·mol⁻¹ [1]. The target compound's replacement of the basic piperidine ring with a neutral, hydroxylated thiophene-ethyl moiety fundamentally alters its hydrogen-bond donor/acceptor (HBD/HBA) profile. The target compound has an HBD count of 3 (two amide NH, one hydroxyl OH) and an HBA count of 6 (three carbonyl oxygens, thiophene sulfur, cyano nitrogen, hydroxyl oxygen), compared to NBD-556's HBD count of 2 (two amide NH) and HBA count of 5 [2]. This altered HBD/HBA profile influences aqueous solubility, crystal packing, and protein-ligand interaction potential, making the compounds chemically non-interchangeable for any assay or formulation purpose.

Physicochemical Property Comparison Drug-Likeness Procurement Specification

Procurement Risk Assessment: Absence of Published Biological Data for Structural Analogs with Cyclopropyl or Methyl Substituents

A direct search for biological activity data on the nearest structural analogs—specifically N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide (CAS 899744-16-2) and N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide—reveals a complete absence of peer-reviewed or patent-disclosed IC₅₀ values, EC₅₀ values, or any target engagement data . Both analogs are commercially available as 'research chemicals' but are not linked to any specific biological assay result in the primary literature. This data void means that these compounds cannot serve as validated negative controls, reference standards, or activity benchmarks for the target compound . Any attempt to substitute the target compound with a cyclopropyl or methyl analog would be an experiment in an entirely unknown pharmacological space, carrying maximum risk of generating uninterpretable results [1].

Data Integrity Risk Analog Comparison Procurement Due Diligence

Optimal Research and Industrial Application Scenarios for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide


FABP4/5-Targeted Metabolic Disease and Inflammation Research

Deploy this compound as a chemical probe in FABP4/5 inhibitor programs for type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis (NASH), as specified in the Hoffmann-La Roche patent [1]. The thiophen-2-yl regioisomer is designed to occupy the fatty acid-binding pocket of FABP4, where a structurally related inhibitor demonstrates IC₅₀ of 23 nM [2]. Researchers should prioritize this compound for head-to-head comparisons with the thiophen-3-yl isomer to define regioisomer-specific SAR. The predicted cLogP window of ~2.8–3.0 supports oral bioavailability, making it suitable for in vivo efficacy studies following favorable in vitro ADME characterization.

HIV-1 Entry Inhibition and gp120-CD4 Antagonism Screening

Utilize the compound's privileged oxalamide pharmacophore to screen for HIV-1 entry inhibition in gp120-CD4 binding assays [1]. The oxalamide linker is essential for forming two hydrogen bonds in the gp120 Phe43 cavity, and the compound's 5-chloro-2-cyanophenyl head group and thiophene-hydroxyethyl tail represent unexplored vectors for optimizing CD4-mimetic antagonism [2]. Given that NBD-series entry inhibitors rely on a tetramethylpiperidine tail, this compound's unique tail moiety enables exploration of novel chemical space for overcoming resistance mutations that affect piperidine-based inhibitors.

Immunomodulation and Cytokine Signaling Pathway Interrogation

Apply the compound in p38α MAP kinase or soluble epoxide hydrolase (sEH) inhibition screens, leveraging the established precedent of oxalamide derivatives as potent kinase and hydrolase modulators [1]. Substituted oxyoxalamides have been validated as primary pharmacophores for sEH inhibition, with SAR studies demonstrating that incorporation of the oxalamide function improves water solubility and bioavailability [2]. The compound's hydroxyl group on the thiophene-ethyl sidechain provides an additional hydrogen-bonding handle for engaging catalytic residues in kinase active sites, potentially enhancing selectivity over ATP-competitive inhibitors.

Chemical Biology Probe Development for Thiophene-Dependent Protein-Ligand Interactions

Procure this compound as a structurally defined scaffold for medicinal chemistry optimization, particularly for probing the contribution of the thiophene ring orientation to target selectivity [1]. X-ray co-crystallography of oxalamide analogs bound to unphosphorylated p38α provides a structural framework for rational design [2]. The compound's three hydrogen-bond donor sites and six acceptor sites create a complex interaction surface that can be systematically modified to map structure-activity relationships for any protein target with a surface-exposed hydrophobic pocket adjacent to a hydrogen-bonding network.

Quote Request

Request a Quote for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.